N-(5-chloro-2-methoxyphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the imidazo[2,1-b][1,3]thiazole core to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can occur at the imidazo[2,1-b][1,3]thiazole core, potentially leading to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-b][1,3]thiazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b][1,3]thiazole core can interact with biological macromolecules, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide: shares structural similarities with other imidazo[2,1-b][1,3]thiazole derivatives.
Other Compounds: Compounds like N-(5-chloro-2-methoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide may have similar biological activities but differ in their specific substituents and overall molecular structure.
Uniqueness
The uniqueness of N-(5-chloro-2-methoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C21H18ClN3O3S |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H18ClN3O3S/c1-27-16-6-3-13(4-7-16)18-11-25-15(12-29-21(25)24-18)10-20(26)23-17-9-14(22)5-8-19(17)28-2/h3-9,11-12H,10H2,1-2H3,(H,23,26) |
InChI Key |
GIHIHNRSUYQNMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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